molecular formula C13H7BrCl2O2 B5619914 2,4-dichlorophenyl 4-bromobenzoate

2,4-dichlorophenyl 4-bromobenzoate

Cat. No.: B5619914
M. Wt: 346.0 g/mol
InChI Key: CRGXZNDWUXTLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorophenyl 4-bromobenzoate typically involves the esterification of 2,4-dichlorophenol with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Antifungal Agent

One of the primary applications of 2,4-dichlorophenyl 4-bromobenzoate is as an intermediate in the synthesis of antifungal medications. It plays a crucial role in the production of compounds like ketoconazole, itraconazole, and triazole derivatives. These antifungals are widely used to treat fungal infections in humans and animals. The synthesis method involves converting related compounds into active pharmaceutical ingredients (APIs) through well-defined chemical reactions, showcasing its importance in pharmaceutical manufacturing .

Case Study: Synthesis of Ketoconazole

A notable case study highlights the synthesis of ketoconazole using this compound as a precursor. The process involves several steps:

  • Step 1 : Formation of a dioxolane intermediate.
  • Step 2 : Bromination to introduce the bromine atom.
  • Step 3 : Acylation to form the final ketoconazole structure.

This synthetic pathway not only demonstrates the utility of this compound but also emphasizes its role in reducing waste by efficiently converting unused intermediates into valuable products .

Chemical Synthesis

Building Block for Fine Chemicals

Beyond pharmaceuticals and agriculture, this compound serves as a versatile building block in organic synthesis. It can be employed to create various fine chemicals and specialty materials due to its reactive functional groups. This versatility allows chemists to explore new synthetic routes for complex molecules used in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorophenyl 4-bromobenzoate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of antifungal agents. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, makes it a valuable compound in organic synthesis .

Properties

IUPAC Name

(2,4-dichlorophenyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O2/c14-9-3-1-8(2-4-9)13(17)18-12-6-5-10(15)7-11(12)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGXZNDWUXTLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.